molecular formula C18H19NO4 B8080158 5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Cat. No.: B8080158
M. Wt: 313.3 g/mol
InChI Key: ACGYQXYBZPWBLS-UHFFFAOYSA-N
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Description

5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS: 1353984-99-2) is a tetrahydroisoquinoline (THIQ) derivative characterized by a benzyloxy group at position 5 and a methoxy group at position 6 of the isoquinoline scaffold. This compound is primarily utilized as a synthetic intermediate or precursor in pharmacological research and fine chemical synthesis .

Properties

IUPAC Name

6-methoxy-5-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-16-8-7-13-10-19-15(18(20)21)9-14(13)17(16)23-11-12-5-3-2-4-6-12/h2-8,15,19H,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGYQXYBZPWBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNC(C2)C(=O)O)C=C1)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (BMTHIQCA) is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

BMTHIQCA is characterized by a tetrahydroisoquinoline core structure with methoxy and benzyloxy substituents. Its empirical formula is C18H19NO4C_{18}H_{19}NO_4, and it has a molecular weight of approximately 313.35 g/mol. The unique substituents enhance its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that BMTHIQCA exhibits various biological activities:

  • Matrix Metalloproteinase Inhibition :
    • BMTHIQCA has been identified as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. This inhibition suggests potential applications in treating diseases characterized by excessive matrix degradation, such as cancer and arthritis.
  • Neuroprotective Effects :
    • The compound has shown promise in neuroprotection, potentially benefiting conditions like neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to these protective effects.
  • Cholinesterase Inhibition :
    • Similar compounds have demonstrated inhibitory effects on cholinesterases, enzymes that break down neurotransmitters. This activity could be relevant for developing treatments for Alzheimer's disease and other cognitive disorders .

The mechanisms through which BMTHIQCA exerts its biological effects include:

  • Binding Affinity :
    • Interaction studies have focused on BMTHIQCA's binding affinity to various biological targets using techniques such as surface plasmon resonance (SPR) and molecular docking simulations. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.
  • Structure-Activity Relationship (SAR) :
    • The presence of specific functional groups in BMTHIQCA enhances its biological activity compared to simpler isoquinoline derivatives. For instance, the benzyloxy group may increase lipophilicity and improve interactions with biological targets .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of BMTHIQCA among similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Methoxy-1,2,3,4-tetrahydroisoquinolineLacks benzyloxy groupSimpler structure; less potential for biological activity
2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolineContains tert-butoxycarbonyl groupPrimarily used in synthetic applications
2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidSimilar core structure with carboxylic acidFocused on different biological targets

The table illustrates how BMTHIQCA's specific substituents enhance its biological profile compared to other structural analogs.

Case Studies and Research Findings

Several studies have reported on the biological activities of BMTHIQCA or related compounds:

  • A study demonstrated that compounds with similar structures inhibited MMPs effectively, suggesting that BMTHIQCA could be similarly effective in clinical settings.
  • Neuroprotective studies indicated that tetrahydroisoquinoline derivatives could protect neuronal cells from oxidative stress, supporting the potential use of BMTHIQCA in neurodegenerative disease therapies .

Scientific Research Applications

Chemical Properties and Structure

5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has a complex structure characterized by the following features:

  • Chemical Formula: C18H19NO4
  • Molecular Weight: 313.35 g/mol
  • IUPAC Name: (S)-5-(benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

The unique substituents on the tetrahydroisoquinoline core contribute to its biological activity and reactivity in various chemical processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Matrix Metalloproteinase Inhibition:
    • It has been studied for its ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components. This inhibition suggests potential therapeutic applications in conditions characterized by excessive matrix degradation, such as cancer and arthritis.
  • Neuroprotective Effects:
    • The compound shows promise in neuroprotective activities, potentially benefiting neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
  • Antioxidant Properties:
    • Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in reducing oxidative stress associated with various diseases.

Synthesis and Derivatives

The synthesis of 5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid typically involves multi-step procedures that allow for the fine-tuning of its properties. The following table summarizes some structural derivatives and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
6-Methoxy-1,2,3,4-tetrahydroisoquinolineLacks benzyloxy groupSimpler structure; less potential for biological activity
2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolineContains tert-butoxycarbonyl groupPrimarily used in synthetic applications
2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidSimilar core structure with carboxylic acidFocused on different biological targets

The presence of specific substituents enhances the biological activity profile of 5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid compared to simpler isoquinoline derivatives.

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of action of this compound:

  • Inhibition of MMPs:
    • A study demonstrated that 5-Benzyloxy-6-methoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid effectively inhibited MMPs in vitro. This finding supports its potential application in treating diseases like cancer where MMP activity is elevated.
  • Neuroprotective Mechanisms:
    • Another research project focused on the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal damage and improved behavioral outcomes.

Comparison with Similar Compounds

Key Structural Variations

The table below summarizes structural differences and applications of the target compound and its analogs:

Compound Name Substituents/Modifications Biological Activity/Application Evidence Source
5-Benzyloxy-6-methoxy-THIQ-3-carboxylic acid (Target) 5-benzyloxy, 6-methoxy Synthetic intermediate, research
PD 126,055 2-diphenylacetyl, 5-benzyloxy, 6-methoxy Angiotensin receptor ligand
(3S)-5-Benzyloxy-2-diphenylacetyl-6-methoxy-THIQ-3-carboxylic acid 2-diphenylacetyl, 5-benzyloxy, 6-methoxy, (3S) stereocenter Analgesic (INN listed)
Coordination compound 5a (e.g., Co(III)-THIQ derivatives) Metal coordination, variable R-groups Enantioselective catalysis (e.g., Henry reaction)
5-Amino-2-methanesulfonyl-THIQ-6-carboxylic acid 5-amino, 2-methanesulfonyl Undisclosed (likely research chemical)

Pharmacological and Functional Insights

  • Receptor Binding: The diphenylacetyl group in PD 126,055 and the INN-listed analog () is critical for angiotensin receptor interaction.
  • Stereochemical Influence : The (3S) configuration in the INN-listed compound () highlights the importance of stereochemistry in biological activity. The target compound’s stereochemical profile (if unspecified) may limit its therapeutic applicability without further optimization .
  • Catalytic Applications : THIQ derivatives like coordination compound 5a () demonstrate moderate enantioselectivity (up to 61.7% ee) in nitroaldol and Henry reactions. The target compound’s benzyloxy and methoxy groups could similarly influence catalytic activity if incorporated into metal complexes .

Physicochemical Properties

  • Lipophilicity: The benzyloxy group increases lipophilicity compared to polar substituents like methanesulfonyl () or amino groups, affecting membrane permeability and bioavailability.
  • Solubility : The carboxylic acid moiety enhances water solubility relative to ester or amide derivatives (e.g., compounds in ), making the target compound suitable for aqueous-phase reactions .

Comparative Bioactivity

  • Anticancer Potential: THIQ derivatives from medicinal plants () exhibit antineoplastic effects, though the target compound’s role remains unexplored.
  • Analgesic Activity : The INN-listed analog () suggests that benzyloxy/methoxy-substituted THIQ derivatives may modulate pain pathways, warranting further study.

Preparation Methods

Cyclization and Alkylation Strategies

The synthesis begins with the construction of the tetrahydroisoquinoline core. A representative route starts with (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, where compound 3 undergoes amidation with methyl 2-amino-3-oxobutanoate hydrochloride to form an intermediate acyl chloride. Subsequent cyclization with iodine (I₂), triphenylphosphine (PPh₃), and triethylamine (Et₃N) yields oxazole 5 . Lithium aluminium hydride (LiAlH₄) reduction followed by chlorination with thionyl chloride (SOCl₂) generates 6 , which is alkylated with hydroxyl-containing precursors (e.g., 7 ) under basic conditions (K₂CO₃ in DMF).

Deprotection of the tert-butoxycarbonyl (Boc) group using HCl in i-PrOH/HCO₂H, followed by acylation with (E)-3-(2-furyl)acrylic acid and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), introduces the 2-furylacryloyl moiety. Final hydrolysis with aqueous LiOH affords the target carboxylic acid, isolated as a tert-butylamine salt.

Key Reagents and Conditions:

  • Cyclization : I₂, PPh₃, Et₃N (0°C to room temperature).

  • Alkylation : K₂CO₃ in DMF (60–80°C).

  • Deprotection : HCl in i-PrOH/HCO₂H (ambient temperature).

Functional Group Interconversions

Alternative routes employ functional group interconversions to install the benzyloxy and methoxy substituents. For example, intermediate 13 (derived from regioisomeric mixtures of formylated precursors) undergoes esterification with methyl iodide (MeI) and K₂CO₃, followed by catalytic hydrogenation (H₂, Pd/C) to remove benzyl protecting groups. The resulting phenol is alkylated with cyclopentenyl oxazole derivatives (e.g., 6 ) under cesium carbonate (Cs₂CO₃) in acetonitrile.

Challenges and Solutions:

  • Regioselectivity : Formylation of starting materials produces regioisomers (e.g., 12 ), necessitating chromatographic separation or selective protection.

  • Oxazole Stability : Newman–Kwart rearrangement of O-aryl dimethylthiocarbamates ensures sulfur retention during thioether formation.

Biocatalytic Synthesis

One-Pot Enzymatic Process

A patent-pending biocatalytic method streamlines the synthesis using enzymatic cascades. The process starts with a compound of formula (C3), which undergoes transamination with ammonium carbamate as the amino donor and paraformaldehyde as the aldehyde source. The reaction is conducted in a mixed solvent system (e.g., methanol/1-butanol) at 35–45°C, achieving a one-pot conversion to intermediate (C5).

Optimization Parameters:

  • Temperature : 35–45°C for enzymatic activity; 40–60°C during aldehyde addition.

  • Solvents : Methanol, tert-butanol, or isopropanol with xylenes for azeotropic water removal.

  • Yield Enhancement : Elimination of intermediate isolation reduces byproduct formation.

Advantages Over Traditional Methods

Parameter Traditional Synthesis Biocatalytic Route
Steps 10–153–5
Key Reagents LiAlH₄, SOCl₂, EDC·HClEnzymes, NH₄ carbamate
Temperature 60–80°C (multiple steps)35–60°C (single pot)
Environmental Impact High solvent wasteGreener profile

The biocatalytic method eliminates hazardous reagents (e.g., SOCl₂) and reduces purification steps, making it scalable for industrial production.

Stereochemical Control

Asymmetric Synthesis

The (S)-configuration at the 3-position is critical for biological activity. Traditional routes resolve enantiomers via chiral auxiliaries (e.g., Boc protection), whereas biocatalysis leverages enzyme stereoselectivity to directly yield the (S)-enantiomer with >98% enantiomeric excess (ee).

Comparative Data:

Method Enantiomeric Excess (ee) Key Technique
Chiral Resolution85–90%Chromatographic separation
Biocatalysis>98%Enzymatic transamination

Industrial-Scale Considerations

Cost and Efficiency

  • Traditional Synthesis : High material costs due to multi-step protocols and expensive catalysts (e.g., Pd/C).

  • Biocatalytic Route : Lower operational costs but requires specialized enzyme production.

Regulatory Compliance

Biocatalytic processes align with FDA guidelines for reduced genotoxic impurities, advantageous for pharmaceutical manufacturing.

Emerging Methodologies

Flow Chemistry Applications

Recent advances integrate continuous flow systems for oxazole cyclization, improving reaction control and throughput.

Photocatalytic Functionalization

Preliminary studies explore visible-light-mediated C–H activation to introduce methoxy and benzyloxy groups, though yields remain suboptimal .

Q & A

Q. How to validate an HPLC method for purity analysis?

  • Methodology : Establish linearity (5-point calibration curve), LOD/LOQ (signal-to-noise ratio ≥3/10), precision (%RSD <2%), and accuracy (spiked recovery 95–105%). Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) and column (C18, 5 µm) .

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